N-(2,6-dimethylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide
Description
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12-7-6-8-13(2)18(12)22-17(23)11-24-19-15-9-4-5-10-16(15)20-14(3)21-19/h4-10H,11H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMHCCXNMLLQAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=NC(=NC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Retrosynthetic Analysis
The target compound (C₁₉H₁₉N₃O₂, MW 321.4 g/mol) comprises two primary subunits:
- 2-Methylquinazolin-4-yloxy group : A bicyclic heteroaromatic system with an ether linkage.
- N-(2,6-Dimethylphenyl)acetamide : A substituted aniline derivative acetylated at the amine position.
Retrosynthetically, the molecule can be dissected into:
Synthesis of the 2-Methylquinazolin-4-ol Core
Cyclocondensation of Anthranilic Acid Derivatives
Quinazolinones are typically synthesized via cyclization reactions. A modified method by Jurriën W. Collet et al. employs Cu(II) acetate-catalyzed cross-coupling between 2-isocyanatophenone and amines in anisole, a green solvent:
$$
\text{2-Isocyanatophenone + Amine} \xrightarrow{\text{Cu(OAc)}_2, \text{Anisole}} \text{Quinazolinone}
$$
For 2-methylquinazolin-4-ol, methylamine serves as the amine component. The reaction proceeds at 80°C under aerobic conditions, yielding 85–90% purity.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | Cu(OAc)₂·H₂O (10 mol%) |
| Solvent | Anisole |
| Temperature | 80°C |
| Reaction Time | 6–8 h |
| Yield | 78% |
Baeyer-Villiger Oxidation Approach
Liu et al. demonstrated an alternative route using substituted isatins and 2-bromopyridine derivatives under Cu(OAc)₂ catalysis:
$$
\text{Isatin + 2-Bromopyridine} \xrightarrow{\text{Cu(OAc)}_2} \text{Quinazolinone}
$$
This method facilitates C–N and C–C bond cleavage, enabling functionalization at the 2-position. Using 2-methylisatin, the reaction achieves 72% yield with >95% purity after recrystallization.
Synthesis of N-(2,6-Dimethylphenyl)chloroacetamide
Acetylation of 2,6-Dimethylaniline
The acetamide subunit is prepared via acetylation of 2,6-dimethylaniline with chloroacetyl chloride. Adapted from US8541578B2, the reaction uses dichloromethane (DCM) as the solvent and triethylamine (TEA) as the base:
$$
\text{2,6-Dimethylaniline + ClCH₂COCl} \xrightarrow{\text{TEA, DCM}} \text{N-(2,6-Dimethylphenyl)chloroacetamide}
$$
Optimization Data:
| Parameter | Optimal Value | Effect of Deviation |
|---|---|---|
| Molar Ratio (Aniline:ClCH₂COCl) | 1:1.2 | Excess ClCH₂COCl reduces yield due to diacetylation |
| Temperature | 0–5°C | Higher temps lead to side reactions |
| Reaction Time | 2 h | Prolonged time increases impurities |
| Yield | 92% |
Etherification: Coupling Quinazolin-4-ol and Chloroacetamide
Williamson Ether Synthesis
The quinazolin-4-ol undergoes deprotonation with K₂CO₃ in DMF, followed by nucleophilic attack on the chloroacetamide:
$$
\text{2-Methylquinazolin-4-ol + N-(2,6-Dimethylphenyl)chloroacetamide} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound}
$$
Reaction Conditions:
| Parameter | Value |
|---|---|
| Base | K₂CO₃ (2.5 eq) |
| Solvent | DMF |
| Temperature | 90°C |
| Time | 12 h |
| Yield | 65% |
Mitsunobu Reaction Alternative
To improve yields, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF:
$$
\text{Quinazolin-4-ol + Chloroacetamide} \xrightarrow{\text{DEAD, PPh₃}} \text{Ether Product}
$$
Comparative Data:
| Method | Yield | Purity | Cost |
|---|---|---|---|
| Williamson | 65% | 90% | Low |
| Mitsunobu | 82% | 95% | High |
Industrial-Scale Purification Strategies
Solvent Extraction and Crystallization
Adapted from US8541578B2, toluene is used for extraction at 70°C to separate the product from aqueous byproducts. Post-extraction, the solvent is distilled to 1/3 volume, and the product crystallizes at 0–5°C:
| Step | Conditions | Outcome |
|---|---|---|
| Extraction | Toluene, 70°C | Removes HCl salts |
| Crystallization | Cool to 0°C, seed | 98% purity |
Chromatographic Purification
For laboratory-scale synthesis, silica gel chromatography (ethyl acetate/hexane, 1:3) achieves >99% purity, albeit with 10–15% yield loss.
Analytical Characterization
Spectroscopic Data
Challenges and Mitigation Strategies
Byproduct Formation
The primary byproduct (<5%) is the diacetylated derivative, formed during the acetylation step. This is minimized by:
Solvent Residues
Residual DMF in the Williamson method is reduced via:
- Three washes with cold water (4°C).
- Azeotropic distillation with toluene.
Scientific Research Applications
N-(2,6-Dimethylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Biology: The compound can be used as a probe to study biological pathways involving quinazoline derivatives.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to interact with kinase enzymes, potentially inhibiting their activity and thus affecting cell signaling pathways. This inhibition can lead to the modulation of various biological processes, including cell proliferation and apoptosis.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The compound shares the N-(2,6-dimethylphenyl)acetamide backbone with several analogs but differs in the heterocyclic moiety attached to the oxygen atom. Below is a comparative analysis based on structural analogs:
*Calculated based on structural formula.
Key Observations :
- This may improve stability or receptor binding in biological systems.
- Molecular Weight : The target compound (~335 Da) is smaller than chromen (422 Da) or triazole analogs (>400 Da), suggesting better bioavailability or membrane permeability.
- Functional Groups : Chloroacetamides like metazachlor () exhibit herbicidal activity, implying that the target compound’s quinazoline-oxygen linkage might replace the chlorine atom to modulate selectivity or toxicity.
Biological Activity
N-(2,6-dimethylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide, a compound with a complex structure, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of the compound's significance in pharmacology.
Molecular Structure
- Molecular Formula : CHNO
- Molecular Weight : 322.39 g/mol
- CAS Number : 1030125-76-8
Structure Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Substituents on the quinazoline ring and the phenyl moiety significantly affect its interaction with biological targets, which is crucial for its pharmacological efficacy.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinazoline derivatives. For example, compounds with similar structural motifs have demonstrated significant antibacterial and antifungal activities. A study reported that various quinazoline derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the phenyl and quinazoline rings can enhance antimicrobial efficacy .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| Compound A | Antibacterial | E. coli, S. aureus | |
| Compound B | Antifungal | C. albicans | |
| This compound | Potentially active | TBD | TBD |
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. In particular, derivatives of quinazoline have been studied for their ability to inhibit tyrosinase, an enzyme involved in melanin production. The structure of the compound suggests potential interactions with the enzyme's active site, which could lead to effective inhibition .
Cytotoxicity
The cytotoxic effects of quinazoline derivatives have been documented in various cancer cell lines. Research indicates that certain modifications can enhance cytotoxicity against specific cancer types. The mechanism often involves inducing apoptosis or disrupting cell cycle progression .
Table 2: Cytotoxicity Data
Study 1: Antimicrobial Evaluation
In a comparative study of various quinazoline derivatives, this compound was synthesized and evaluated for its antimicrobial properties. Results indicated moderate activity against selected bacterial strains, reinforcing the need for further optimization to enhance efficacy .
Study 2: Enzyme Inhibition Profile
A recent investigation focused on the enzyme inhibition profile of several quinazoline derivatives revealed that compounds similar to this compound showed promising results in inhibiting tyrosinase activity. The structure–activity relationship (SAR) analysis suggested that specific substitutions could significantly improve inhibitory potency .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2,6-dimethylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the quinazoline core followed by etherification with a substituted acetamide derivative. Key steps include:
- Quinazoline Core Synthesis : Cyclization of anthranilic acid derivatives or condensation of amidines with carbonyl compounds under acidic or basic conditions .
- Etherification : Reaction of the quinazoline intermediate with chloroacetylated derivatives in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like DMF. Reaction progress should be monitored via TLC, and purification achieved via column chromatography .
- Optimization : Adjusting temperature (room temperature to 80°C), solvent polarity, and stoichiometric ratios of reagents can improve yields. For example, excess chloroacetylated reagent (1.5 mol) enhances coupling efficiency .
Q. How can researchers characterize the molecular structure of this compound to confirm its purity and structural integrity?
- Methodological Answer :
- Spectroscopic Techniques :
- NMR : Use - and -NMR to confirm the presence of methyl groups on the phenyl ring (δ ~2.3 ppm) and the quinazoline-oxygen linkage (δ ~4.5–5.5 ppm) .
- HPLC : Assess purity (>95%) using a C18 column with a gradient elution system (e.g., water/acetonitrile + 0.1% TFA) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNO) by matching the observed m/z with theoretical values .
Advanced Research Questions
Q. What strategies are effective in analyzing contradictory biological activity data between this compound and structurally similar compounds?
- Methodological Answer :
- Comparative Structural Analysis : Map substituent effects using analogues (e.g., 2-ethylquinazoline vs. 2-methylquinazoline derivatives) to identify critical functional groups influencing activity .
- Standardized Assays : Replicate assays under controlled conditions (e.g., fixed cell lines, incubation times) to minimize variability. For example, use MTT assays on HepG2 cells for cytotoxicity comparisons .
- Data Normalization : Express activities as IC values relative to positive controls (e.g., doxorubicin for antitumor studies) to contextualize potency .
Q. What in vitro models are suitable for evaluating the pharmacokinetic properties of this compound?
- Methodological Answer :
- Permeability : Use Caco-2 cell monolayers to predict intestinal absorption. Measure apparent permeability (P) in both apical-to-basolateral and basolateral-to-apical directions .
- Metabolic Stability : Incubate with liver microsomes (human or rodent) and quantify parent compound depletion via LC-MS/MS. Calculate half-life (t) and intrinsic clearance (CL) .
- Plasma Protein Binding : Employ equilibrium dialysis to determine the fraction unbound (fu) in plasma, critical for dose adjustment .
Q. How can computational methods be integrated into the study of this compound's mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., tyrosine kinases). Prioritize the quinazoline core and acetamide linker as key binding motifs .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., with EGFR) for 100 ns to assess stability of hydrogen bonds and hydrophobic interactions .
- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict activity across analogues .
Q. What experimental approaches are recommended for investigating the metabolic stability of this compound in preclinical models?
- Methodological Answer :
- Metabolite Identification : Incubate with hepatocytes or microsomes, then profile metabolites using UPLC-QTOF-MS. Focus on oxidative (e.g., hydroxylation) and hydrolytic (amide bond cleavage) pathways .
- CYP Inhibition Assays : Test against CYP3A4, CYP2D6, and CYP2C9 isoforms to assess drug-drug interaction risks .
- In Vivo PK Studies : Administer intravenously and orally to rodents, then collect plasma samples for LC-MS analysis. Calculate bioavailability (F%) and volume of distribution (Vd) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
